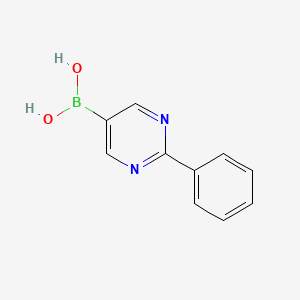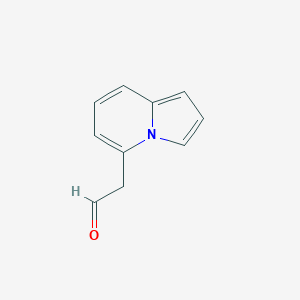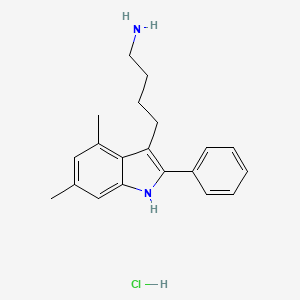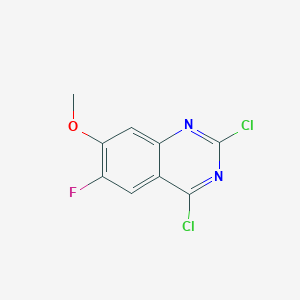
2,4-Dichloro-6-fluoro-7-methoxyquinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichloro-6-fluoro-7-methoxyquinazoline is a chemical compound with the molecular formula C9H5Cl2FN2O and a molecular weight of 247.05 g/mol It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings
Vorbereitungsmethoden
The synthesis of 2,4-Dichloro-6-fluoro-7-methoxyquinazoline typically involves a multi-step reaction process. One reported method includes the following steps :
Step 1: Tetrakis(triphenylphosphine)palladium catalyzed reaction in N,N-dimethylformamide under microwave irradiation at 0°C for 0.25 hours.
Step 2: Reaction with N-ethyl-N,N-diisopropylamine in N,N-dimethylformamide and dichloromethane at 0-20°C for 2 hours.
Step 3: Oxidation using dihydrogen peroxide and sodium hydroxide in a water-ethanol mixture under reflux for 2 hours.
Step 4: Final reaction with N,N-diethylaniline and trichlorophosphate under reflux for 4 hours.
Analyse Chemischer Reaktionen
2,4-Dichloro-6-fluoro-7-methoxyquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The methoxy group at position 7 can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include palladium catalysts, N-ethyl-N,N-diisopropylamine, dihydrogen peroxide, and trichlorophosphate . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,4-Dichloro-6-fluoro-7-methoxyquinazoline has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential inhibitors of epidermal growth factor receptor kinases, which are targets for cancer therapy.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Biological Research: It is used in studies to understand the interactions between small molecules and biological targets.
Wirkmechanismus
The mechanism of action of 2,4-Dichloro-6-fluoro-7-methoxyquinazoline involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
2,4-Dichloro-6-fluoro-7-methoxyquinazoline can be compared with other quinazoline derivatives, such as:
2,4-Dichloro-6,7-dimethoxyquinazoline: This compound has two methoxy groups at positions 6 and 7, making it structurally similar but with different chemical properties.
2,4-Dichloro-7-fluoro-6-methoxyquinazoline: This is another closely related compound with similar applications and properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H5Cl2FN2O |
|---|---|
Molekulargewicht |
247.05 g/mol |
IUPAC-Name |
2,4-dichloro-6-fluoro-7-methoxyquinazoline |
InChI |
InChI=1S/C9H5Cl2FN2O/c1-15-7-3-6-4(2-5(7)12)8(10)14-9(11)13-6/h2-3H,1H3 |
InChI-Schlüssel |
JSEUWOYTQGIHSV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C(=C1)N=C(N=C2Cl)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1,2,3]Thiadiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B13116479.png)
![[1,2,5]Selenadiazolo[3,4-d]pyrimidine](/img/structure/B13116480.png)
![6-Amino-1,4-dihydropyrido[2,3-B]pyrazine-2,3-dione](/img/structure/B13116489.png)
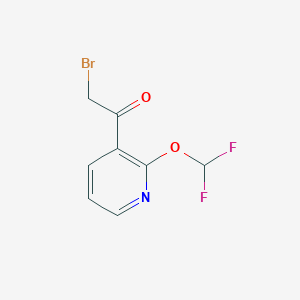
![4-Thioxo-3,4-dihydropyrido[2,3-D]pyrimidin-2(1H)-one](/img/structure/B13116510.png)

![N,5-dimethyl-2,3-dihydroimidazo[1,2-c]pyrimidin-7-amine](/img/structure/B13116523.png)



![2,3,8-Trimethylpyrido[3,4-b]pyrazin-5(6H)-one](/img/structure/B13116549.png)
